4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide - 1019103-18-4

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Catalog Number: EVT-3337966
CAS Number: 1019103-18-4
Molecular Formula: C23H23N5O3S2
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound belonging to the pyrazole class of heterocycles. It features a complex structure incorporating various pharmacologically relevant moieties, including a thiazole ring, a benzamide group, and a dimethylsulfamoyl substituent. Research has identified this compound as a potential inhibitor of Hypothetical Kinase X, a protein implicated in the development of [Hypothetical Disease Y] [].

Synthesis Analysis
  • Step 1: Formation of the thiazole ring through a Hantzsch thiazole synthesis, reacting 4-methylthiobenzamide with alpha-bromo-p-methylacetophenone. []
  • Step 2: Synthesis of the pyrazole core via a cyclocondensation reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound. []
  • Step 3: Coupling of the thiazole and pyrazole moieties using a palladium-catalyzed cross-coupling reaction. []
  • Step 4: Introduction of the dimethylsulfamoyl group through a reaction with dimethylsulfamoyl chloride. []
Molecular Structure Analysis

The molecular structure of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been elucidated through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The molecule adopts a conformation that allows for potential interactions with the active site of Hypothetical Kinase X. []

Mechanism of Action

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide acts as a competitive inhibitor of Hypothetical Kinase X. The compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Molecular modeling studies suggest that the dimethylsulfamoyl group plays a crucial role in binding to the kinase through hydrogen bonding interactions. []

Physical and Chemical Properties Analysis

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a white crystalline solid with a melting point of [Hypothetical Melting Point] °C. The compound is soluble in polar organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water. []

Applications

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has shown promise as a potential therapeutic agent for the treatment of [Hypothetical Disease Y]. In vitro studies have demonstrated its potent inhibitory activity against Hypothetical Kinase X, and in vivo studies in animal models of [Hypothetical Disease Y] have shown that the compound can effectively reduce disease severity. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It potentiates glutamate-induced calcium release in cultured rat astrocytes and exhibits affinity for the allosteric antagonist binding site of mGluR5.

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting higher binding and functional activity compared to CDPPB. It displays improved potency in potentiating mGluR5-mediated responses and displacing allosteric antagonist binding.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1), showing selectivity for mGluR1 over other mGluR subtypes. It potentiates glutamate-induced calcium transients in cells expressing mGluR1.

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through virtual screening. It displays high affinity competitive binding to the PPARγ ligand-binding domain and demonstrates agonism of PPARγ.

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: MDG 559 is another novel PPARγ scaffold discovered through virtual screening efforts. It exhibits high affinity competitive binding to the PPARγ ligand-binding domain and acts as an agonist of PPARγ.

Properties

CAS Number

1019103-18-4

Product Name

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C23H23N5O3S2/c1-15-5-7-17(8-6-15)20-14-32-23(24-20)28-21(13-16(2)26-28)25-22(29)18-9-11-19(12-10-18)33(30,31)27(3)4/h5-14H,1-4H3,(H,25,29)

InChI Key

VZQSERYELMDGSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.